molecular formula C19H16N2O4 B14882638 (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B14882638
M. Wt: 336.3 g/mol
InChI Key: MDXJJOKTGDJRNN-PBHICJAKSA-N
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Description

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydro-1H-pyrido[3,4-b]indole core

Preparation Methods

The synthesis of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knorr pyrrole synthesis, which is a widely used chemical reaction for synthesizing substituted pyrroles . This method typically involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts . The reaction proceeds at room temperature and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Mechanism of Action

The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis . These interactions result in various physiological effects, including modulation of pain pathways and anti-inflammatory responses .

Comparison with Similar Compounds

When compared to similar compounds, (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid stands out due to its unique structural features and diverse range of applications. Similar compounds include other substituted pyrroles and indoles, such as 2-(1H-indol-3-yl)ethanamine and 1H-pyrrolo[2,3-b]pyridine . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23)/t14-,17+/m1/s1

InChI Key

MDXJJOKTGDJRNN-PBHICJAKSA-N

Isomeric SMILES

C1[C@@H](N[C@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O

Origin of Product

United States

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